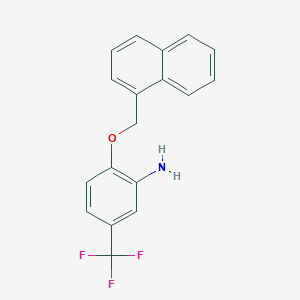
2-(1-Naphthylmethoxy)-5-(trifluoromethyl)aniline
説明
The compound “2-(1-Naphthylmethoxy)-5-(trifluoromethyl)aniline” is an organic compound with a complex structure. It contains a naphthyl group, a methoxy group, a trifluoromethyl group, and an aniline group .
Molecular Structure Analysis
The molecular formula of this compound is C18H14F3NO, and its molecular weight is approximately 317.31 . It contains a naphthyl group (a type of polycyclic aromatic hydrocarbon), a methoxy group (an ether), a trifluoromethyl group (a type of alkyl group), and an aniline group (an aromatic amine) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, are not known without specific experimental data .科学的研究の応用
Synthesis and Characterization
2-(1-Naphthylmethoxy)-5-(trifluoromethyl)aniline and related compounds have been widely studied for their unique chemical properties, leading to diverse applications in scientific research. A notable application includes the synthesis of novel organic compounds and materials. For instance, Bonacorso et al. (2005) described a method for synthesizing 7-trifluoromethyl-5,6-dihydrobenzo[c]acridines via intramolecular cyclization reactions of N-aryl-2-trifluoroacetyl-3,4-dihydronaphthylamines, showcasing the potential of similar compounds in organic synthesis (Bonacorso et al., 2005).
Photophysical Properties and Photodimerization
Photophysical studies of compounds related to 2-(1-Naphthylmethoxy)-5-(trifluoromethyl)aniline reveal intriguing insights into their properties. Joshi et al. (2002) explored the photophysical characteristics of aromatic azo dyes and Schiff bases containing an intramolecular hydrogen bond, which are relevant to understanding the behavior of similar naphthyl and trifluoromethyl-based compounds under light exposure (Joshi et al., 2002). Additionally, Ghosn and Wolf (2010) demonstrated the stereocontrolled photodimerization of 1,8-bis(4'-anilino)naphthalene templates, which could be applied to similar compounds for synthesizing complex organic structures with high stereochemical control (Ghosn & Wolf, 2010).
Catalysis and Organic Reactions
2-(1-Naphthylmethoxy)-5-(trifluoromethyl)aniline derivatives play a significant role in catalysis and organic reactions. For example, Wu et al. (2021) highlighted the use of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, emphasizing the catalytic capabilities of trifluoromethyl-substituted anilines in facilitating complex organic reactions (Wu et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
2-(naphthalen-1-ylmethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c19-18(20,21)14-8-9-17(16(22)10-14)23-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQHOITUTHDXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202774 | |
| Record name | 2-(1-Naphthalenylmethoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthylmethoxy)-5-(trifluoromethyl)aniline | |
CAS RN |
946715-33-9 | |
| Record name | 2-(1-Naphthalenylmethoxy)-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Naphthalenylmethoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




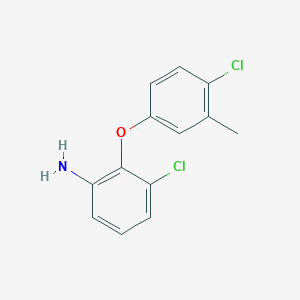

![3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172050.png)
![Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate](/img/structure/B3172056.png)
![4-[(1-Bromo-2-naphthyl)oxy]piperidine](/img/structure/B3172061.png)
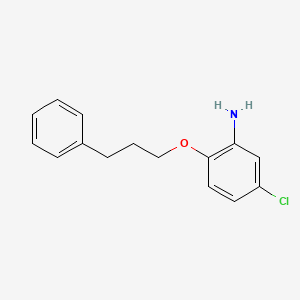
![N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172078.png)
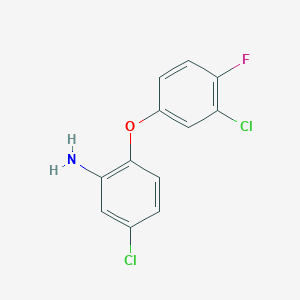
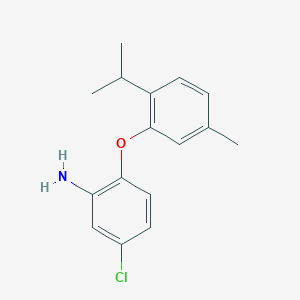
![2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3172108.png)
![N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B3172115.png)
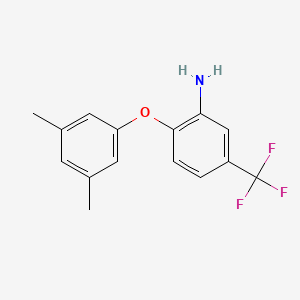
![2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3172121.png)